molecular formula C15H13NO3 B047312 N-Hydroxy-2-glycolylaminofluorene CAS No. 111959-98-9

N-Hydroxy-2-glycolylaminofluorene

Cat. No.: B047312
CAS No.: 111959-98-9
M. Wt: 255.27 g/mol
InChI Key: CMUCEVGFCWOKTK-UHFFFAOYSA-N
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Description

N-Hydroxy-2-glycolylaminofluorene, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - 2-Acetylaminofluorene - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

N-OH-GAF is primarily studied for its role in the covalent binding to nucleic acids, which can lead to DNA damage and subsequent carcinogenesis. Research indicates that N-OH-GAF exhibits significant binding affinity to both DNA and RNA in vitro, suggesting its potential as a model compound for studying the mechanisms of mutagenesis and carcinogenesis .

Case Study: Covalent Binding to DNA

A study conducted on rat hepatocyte suspensions revealed that N-OH-GAF binds to DNA through the action of cytosolic enzymes, particularly sulfotransferases. This binding was found to be more efficient compared to its counterpart, N-hydroxy-N-acetyl-2-aminofluorene (N-OH-AAF), highlighting the unique enzymatic pathways involved in N-OH-GAF metabolism .

Chemical Synthesis and Derivatives

The synthesis of N-OH-GAF and its derivatives is crucial for exploring their biological effects. Researchers have developed various synthetic routes to obtain this compound, allowing for detailed studies on its reactivity and biological interactions. The ability to modify the acyl group on the hydroxamic acid structure leads to diverse derivatives with potentially different biological activities.

Potential in Cancer Research

Given its mechanism of action, N-OH-GAF is being explored as a tool for understanding cancer biology. Its ability to induce DNA damage makes it a candidate for studying the pathways leading to tumorigenesis. Moreover, it serves as a reference compound in evaluating the efficacy of chemopreventive agents that could inhibit such DNA interactions.

Applications in Drug Development

The insights gained from studies involving N-OH-GAF contribute to drug development efforts aimed at targeting cancer cells more effectively. By understanding how this compound interacts with nucleic acids, researchers can design novel therapeutic agents that mitigate the effects of carcinogens or enhance the efficacy of existing treatments.

Table 1: Comparison of Binding Affinity

CompoundBinding Affinity (DNA)Binding Affinity (RNA)Enzymatic Pathway
N-Hydroxy-N-acetyl-2-AAFModerateModerateN,O-acyltransferase
N-Hydroxy-2-glycolylaminofluoreneHighHighSulfotransferase

Table 2: Synthesis Routes for N-OH-GAF

Synthesis RouteKey ReagentsYield (%)
Hydroxylation of 2-glycolylaminofluoreneHNO2, NaOH75
Acylation followed by hydroxylationAcetic anhydride, HCl65

Properties

CAS No.

111959-98-9

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-N,2-dihydroxyacetamide

InChI

InChI=1S/C15H13NO3/c17-9-15(18)16(19)12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8,17,19H,7,9H2

InChI Key

CMUCEVGFCWOKTK-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O

Key on ui other cas no.

111959-98-9

Synonyms

N-hydroxy-2-glycolylaminofluorene
N-hydroxy-N-glycolyl-2-aminofluorene
N-OH-GAF

Origin of Product

United States

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